REACTION_CXSMILES
|
[C:1]([C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5]([O-:7])=[O:6])#[N:2].[Na+].S(OC)(O[CH3:17])(=O)=O>>[C:1]([C:3]([F:10])([F:11])[C:4]([F:8])([F:9])[C:5]([O:7][CH3:17])=[O:6])#[N:2] |f:0.1|
|
Name
|
sodium 3-cyanotetrafluoropropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(C(=O)[O-])(F)F)(F)F.[Na+]
|
Name
|
|
Quantity
|
69.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being maintained at about 25° for 2 more days
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C(=O)OC)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |